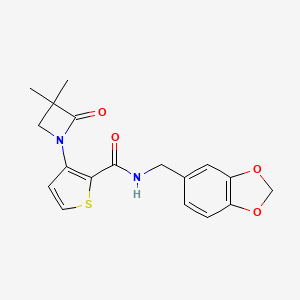

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,3-dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxamide

Description

The compound N-(1,3-benzodioxol-5-ylmethyl)-3-(3,3-dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxamide features a thiophene core substituted with a 3,3-dimethyl-2-oxoazetidine (a strained four-membered lactam) and an N-(1,3-benzodioxol-5-ylmethyl)carboxamide group. The benzodioxol moiety is a common pharmacophore in medicinal chemistry, contributing to metabolic stability and binding affinity.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-18(2)9-20(17(18)22)12-5-6-25-15(12)16(21)19-8-11-3-4-13-14(7-11)24-10-23-13/h3-7H,8-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYPKNUWNMHBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=C(SC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,3-dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 358.41 g/mol

- Structural Features : The compound features a benzodioxole moiety, a thiophene ring, and an azetidine derivative. These structural components may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, related compounds have been synthesized using methods like aza-acetalization and other condensation reactions involving aromatic aldehydes and amines .

Biological Activity

Research into the biological activity of this compound is limited but suggests potential in various pharmacological areas:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of benzodioxole have been reported to show activity against various fungi and bacteria. The fungicidal activities of related compounds were evaluated against pathogens such as Rhizoctonia solani, showing promising inhibition rates at specific concentrations .

Potential Applications

Given its structural characteristics, this compound may have applications in:

- Antifungal Agents : Similar compounds have demonstrated efficacy against fungal pathogens.

- Pharmaceutical Development : Its unique structure could lead to the development of new drugs targeting specific diseases.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-N-methylcyclohexylamine | Contains benzodioxole and cyclohexylamine | Potential for different activity due to methyl substitution |

| N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)amine | Benzodioxole with dimethylphenyl group | Variation in aromatic interactions |

| 6-amino-N-(1,3-benzodioxol-5-ylmethyl)pyrimidine derivatives | Benzodioxole linked to pyrimidine | Different pharmacological profiles based on nitrogen heterocycles |

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research on related compounds provides insights into its potential biological activities:

- Fungicidal Activity : A study evaluated the fungicidal activity of various benzodioxole derivatives against Rhizoctonia solani, reporting that certain compounds exhibited up to 100% inhibition at specific concentrations .

- Antitumor Activity : Some derivatives containing benzodioxole systems have shown promise in antitumor assays, indicating that similar structures might also possess anticancer properties .

Scientific Research Applications

Biological Activities

Research into the biological activity of N-(1,3-benzodioxol-5-ylmethyl)-3-(3,3-dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxamide is limited but promising. Compounds with similar structural features have exhibited a range of pharmacological properties:

Potential Applications

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes and Alzheimer's disease .

Case Study 1: Anticancer Properties

A study conducted on similar benzodioxole derivatives revealed their potential as anticancer agents. The compounds demonstrated significant cytotoxicity against prostate cancer cells in vitro. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Enzyme Inhibition

Research on related compounds indicated that they could effectively inhibit α-glucosidase activity. This inhibition is crucial for controlling blood sugar levels in diabetic patients. The structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing inhibitory potency .

Chemical Reactions Analysis

Hydrolysis of the β-Lactam (2-Oxoazetidine) Ring

The 3,3-dimethyl-2-oxoazetidin-1-yl group contains a strained β-lactam ring, which is prone to hydrolysis under acidic or basic conditions. This reaction typically yields a β-amino acid derivative.

| Reaction Conditions | Products | Catalysts/Agents |

|---|---|---|

| Acidic aqueous solution | Ring-opened β-amino acid derivative | H⁺ (e.g., HCl, H₂SO₄) |

| Basic aqueous solution | Same as above, with potential decarboxylation | OH⁻ (e.g., NaOH) |

This reactivity aligns with studies on β-lactam analogs, where ring strain drives hydrolysis .

Amide Bond Reactivity

The thiophene-2-carboxamide group may undergo:

-

Hydrolysis : Acidic/basic conditions could cleave the amide bond, producing a carboxylic acid and amine.

-

Nucleophilic substitution : The benzodioxole methylene group (N-CH₂-C₆H₃O₂) may participate in alkylation or acylation reactions.

Oxidation of the Benzodioxole Group

The 1,3-benzodioxole ring is susceptible to oxidative cleavage, particularly under strong oxidizing agents (e.g., KMnO₄, CrO₃), yielding a catechol derivative.

Potential Pharmacological Interactions

While not a traditional "chemical reaction," the compound’s β-lactam and benzodioxole motifs suggest possible interactions with biological targets (e.g., penicillin-binding proteins) .

Research Gaps

No experimental data directly confirming these reactions for this compound are available in peer-reviewed literature. Further studies are required to validate these hypotheses.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Key Differences and Implications

Core Structure: The target compound’s thiophene core contrasts with quinoline or triazole cores in analogs. Thiophenes are electron-rich, enabling π-π interactions, while quinolines offer planar aromaticity for intercalation or metal coordination.

The benzodioxol-5-ylmethyl group is shared across multiple compounds, suggesting its role in enhancing lipophilicity and receptor binding .

Spectral Characterization :

- While the target compound lacks reported data, related benzodioxol-containing analogs show distinct NMR signals for the OCH2O group (δ ~5.99 ppm) and aromatic protons (δ ~7.45 ppm) . MS data for such compounds typically confirm molecular ions matching calculated masses (e.g., [M+H]+) .

Potential Applications: Triazole-containing analogs (e.g., ) are explored for metal-catalyzed C–H functionalization, leveraging directing groups. The target’s azetanyl group may similarly coordinate metals or modulate enzyme interactions. Sulfonamide-thiophene derivatives (e.g., ) are often bioactive, suggesting the target compound could be optimized for antimicrobial or anticancer activity.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis involves multi-step reactions, typically starting with the condensation of benzo[d][1,3]dioxole derivatives with thiophene intermediates. Key steps include:

Condensation : Use benzo[d][1,3]dioxole-5-carboxamide precursors with thiophene moieties in solvents like dichloromethane or ethanol under reflux .

Cross-Coupling : Palladium-based catalysts (e.g., Pd(OAc)₂) facilitate coupling reactions between heterocyclic fragments .

Amidation : Ethanol or THF with bases (e.g., triethylamine) at 60–80°C ensures efficient amide bond formation .

Q. Optimization Strategies :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or azetanyl groups .

Q. Table 1: Representative Reaction Conditions

| Step | Reaction Type | Solvent | Catalyst/Base | Temperature | Reference |

|---|---|---|---|---|---|

| 1 | Condensation | Dichloromethane | None | RT | |

| 2 | Cross-Coupling | Ethanol | Pd(OAc)₂ | Reflux | |

| 3 | Amidation | THF | Triethylamine | 60°C |

Q. Which spectroscopic techniques are critical for confirming structural integrity, and how should researchers address spectral discrepancies?

Answer:

- 1H/13C NMR : Assign proton/carbon environments, focusing on the benzodioxole methyl (δ 4.2–4.5 ppm) and azetanyl carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches .

- HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₈N₂O₄S: 359.1063) .

Q. Addressing Discrepancies :

Q. How can researchers confirm the compound’s purity and quantify impurities?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Calibrate against a certified reference standard .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S/O percentages (deviation < 0.4% acceptable) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry of the azetanyl and thiophene moieties?

Answer:

Crystal Growth : Use slow evaporation of a saturated ethanol/acetone solution.

Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Refine with SHELXL (anisotropic displacement parameters, hydrogen atoms constrained) .

Visualization : Generate ORTEP diagrams to illustrate bond angles/thermal ellipsoids .

Q. Key Parameters :

Q. What strategies mitigate common side reactions during synthesis (e.g., hydrolysis or oxidation)?

Answer:

- Hydrolysis of Amide : Use dry solvents (e.g., molecular sieves in THF) and avoid aqueous workup until final steps .

- Thiophene Oxidation : Conduct reactions under inert gas and add antioxidants (e.g., BHT) .

- By-Product Removal : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Table 2: Troubleshooting Side Reactions

| Side Reaction | Mitigation Strategy | Reference |

|---|---|---|

| Amide hydrolysis | Anhydrous conditions, avoid acidic pH | |

| Thiophene oxidation | N₂ atmosphere, low-temperature reactions | |

| Azetanyl ring opening | Steric hindrance via bulky substituents |

Q. How can molecular docking predict interactions between this compound and biological targets (e.g., enzymes)?

Answer:

Target Selection : Identify enzymes with binding pockets for benzodioxole/azetanyl groups (e.g., cytochrome P450).

Docking Software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS-AA).

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. Key Considerations :

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of analogs?

Answer:

Analog Synthesis : Modify substituents on the benzodioxole (e.g., -OCH₃ vs. -NO₂) and azetanyl (e.g., dimethyl vs. diethyl) groups .

Bioactivity Testing : Assess enzyme inhibition (IC₅₀), cytotoxicity (MTT assay), and solubility (shake-flask method).

Statistical Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. Example SAR Finding :

- Electron-withdrawing groups on benzodioxole enhance enzyme binding affinity by 2–3 fold .

Q. How should stability studies under varied pH and temperature conditions be conducted?

Answer:

Accelerated Stability Testing :

- pH Variants : Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and incubate at 37°C for 24–72 hrs .

- Thermal Stress : Store solid compound at 40°C/75% RH for 4 weeks.

Degradation Analysis :

- Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid from amide cleavage) .

Q. Critical Parameters :

- Report degradation kinetics (e.g., t₉₀ at pH 7.4 = 48 hrs).

- Stabilize formulations via lyophilization if hygroscopicity is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.